Cas no 1326810-05-2 (4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)
![4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1326810-05-2x500.png)
4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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- MDL: MFCD19706416
- Inchi: 1S/C18H23FN2O4/c1-2-9-20-10-7-18(8-11-20)21(15(12-25-18)17(23)24)16(22)13-5-3-4-6-14(13)19/h3-6,15H,2,7-12H2,1H3,(H,23,24)
- InChI Key: RTYUEOGPNTVQOO-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(N1C(C(=O)O)COC21CCN(CCC)CC2)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 507
- Topological Polar Surface Area: 70.1
4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM207619-1g |
4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326810-05-2 | 97% | 1g |
$963 | 2024-08-02 | |
A2B Chem LLC | AJ27540-25g |
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326810-05-2 | 95+% | 25g |
$4633.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_525729-1g |
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326810-05-2 | 95+% | 1g |
¥12166.00 | 2024-08-09 | |
A2B Chem LLC | AJ27540-50g |
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326810-05-2 | 95+% | 50g |
$6478.00 | 2024-04-20 | |
abcr | AB423961-1 g |
4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326810-05-2 | 1 g |
€751.00 | 2023-07-18 | ||
A2B Chem LLC | AJ27540-10g |
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326810-05-2 | 95+% | 10g |
$3328.00 | 2024-04-20 | |
A2B Chem LLC | AJ27540-100g |
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326810-05-2 | 95+% | 100g |
$9088.00 | 2024-04-20 | |
A2B Chem LLC | AJ27540-2g |
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326810-05-2 | 95+% | 2g |
$1753.00 | 2024-04-20 | |
A2B Chem LLC | AJ27540-5g |
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326810-05-2 | 95+% | 5g |
$2405.00 | 2024-04-20 | |
A2B Chem LLC | AJ27540-1g |
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326810-05-2 | 95+% | 1g |
$1280.00 | 2024-04-20 |
4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Related Literature
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
Additional information on 4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1326810-05-2, known as 4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, is a complex organic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom, in this case, the oxygen atom in the 1-oxa position. The structure of this molecule is intriguing due to its spirocyclic framework and the presence of a fluorobenzoyl group and a propyl substituent, which contribute to its unique chemical properties.
Recent studies have highlighted the importance of spiro compounds in drug design due to their ability to combine multiple pharmacophores within a single molecular framework. The spiro[4.5]decane core of this compound provides a rigid structure that can enhance bioavailability and stability, making it an attractive candidate for further research in medicinal chemistry. The fluorobenzoyl group attached at the 4-position introduces electronic effects that can modulate the compound's interaction with biological targets, such as enzymes or receptors.
The synthesis of 4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves a multi-step process that requires precise control over stereochemistry and regioselectivity. Researchers have employed various strategies, including ring-closing metathesis and nucleophilic substitution reactions, to construct the spirocyclic framework. The introduction of the propyl group at the 8-position was found to significantly influence the compound's solubility and permeability, which are critical factors for its potential use as an orally administered drug.
From a pharmacological perspective, this compound has shown promising activity in vitro against several therapeutic targets. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer cell proliferation. The carboxylic acid group at the 3-position plays a crucial role in hydrogen bonding interactions with these targets, enhancing its binding affinity. Furthermore, computational modeling has revealed that the spirocyclic arrangement allows for optimal positioning of functional groups within the active site of enzymes.
One of the most recent advancements in understanding this compound involves its metabolic stability and pharmacokinetic profile. Preclinical studies have indicated that it exhibits moderate clearance rates and acceptable bioavailability in animal models. These findings suggest that further optimization could yield a drug candidate with favorable properties for clinical development.
In conclusion, 4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid represents a compelling example of how structural complexity can be harnessed to design novel therapeutic agents. Its unique combination of a spirocyclic core and functional substituents positions it as a valuable tool in contemporary drug discovery efforts.
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